molecular formula C11H24O3Si B14529695 Acetic acid;4-methyl-2-trimethylsilylpent-1-en-3-ol CAS No. 62527-82-6

Acetic acid;4-methyl-2-trimethylsilylpent-1-en-3-ol

Cat. No.: B14529695
CAS No.: 62527-82-6
M. Wt: 232.39 g/mol
InChI Key: YSSFYYPDNNNLGR-UHFFFAOYSA-N
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Description

Acetic acid;4-methyl-2-trimethylsilylpent-1-en-3-ol is a compound that combines the properties of acetic acid and a trimethylsilyl group. This compound is characterized by its unique structure, which includes a silicon atom bonded to three methyl groups and a pentenol moiety. The presence of the trimethylsilyl group imparts specific chemical properties, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-methyl-2-trimethylsilylpent-1-en-3-ol typically involves the reaction of 4-methyl-2-penten-1-ol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of a silyl ether intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-methyl-2-trimethylsilylpent-1-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like hydrochloric acid (HCl) and bromine (Br2) facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Acetic acid;4-methyl-2-trimethylsilylpent-1-en-3-ol has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and as a protecting group for alcohols.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of acetic acid;4-methyl-2-trimethylsilylpent-1-en-3-ol involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. Additionally, the compound can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride: Used as a reagent in organic synthesis for silylation reactions.

    4-methyl-2-penten-1-ol: A precursor in the synthesis of acetic acid;4-methyl-2-trimethylsilylpent-1-en-3-ol.

    Acetic acid: A simple carboxylic acid with widespread applications in industry and research.

Uniqueness

This compound is unique due to the presence of both the acetic acid and trimethylsilyl moieties in its structure. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications.

Properties

CAS No.

62527-82-6

Molecular Formula

C11H24O3Si

Molecular Weight

232.39 g/mol

IUPAC Name

acetic acid;4-methyl-2-trimethylsilylpent-1-en-3-ol

InChI

InChI=1S/C9H20OSi.C2H4O2/c1-7(2)9(10)8(3)11(4,5)6;1-2(3)4/h7,9-10H,3H2,1-2,4-6H3;1H3,(H,3,4)

InChI Key

YSSFYYPDNNNLGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=C)[Si](C)(C)C)O.CC(=O)O

Origin of Product

United States

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